molecular formula C9H9ClN2 B1405058 (3-Chloro-1H-indol-4-yl)methanamine CAS No. 1425932-82-6

(3-Chloro-1H-indol-4-yl)methanamine

Cat. No.: B1405058
CAS No.: 1425932-82-6
M. Wt: 180.63 g/mol
InChI Key: PNWLKGDPZFIROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-1H-indol-4-yl)methanamine is an indole derivative featuring a chlorine substituent at position 3 and a methanamine (-CH2NH2) group at position 4 of the indole ring. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including neurotransmitters and enzyme inhibitors. Though direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., (1H-Indol-3-yl)methanamine, CAS 22259-53-6) are synthesized via reductive amination or substitution reactions, often involving aldehydes and ammonium sources .

Properties

CAS No.

1425932-82-6

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(3-chloro-1H-indol-4-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H,4,11H2

InChI Key

PNWLKGDPZFIROA-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC=C2Cl)CN

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Cl)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Key Differences

The following table summarizes structurally related indole-based methanamine/ethanamine derivatives and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Reference
(3-Chloro-1H-indol-4-yl)methanamine Cl at C3, -CH2NH2 at C4 C9H9ClN2 Target compound; electron-withdrawing Cl and primary amine at adjacent positions. N/A
(1H-Indol-3-yl)methanamine -CH2NH2 at C3 C9H10N2 Lacks Cl; methanamine at C3. Used in studies of serotonin analogs.
4-Chlorotryptamine Cl at C4, -CH2CH2NH2 at C3 C10H11ClN2 Ethylamine chain at C3; longer side chain may influence receptor binding.
(1-Methyl-1H-indol-4-yl)methanamine CH3 at N1, -CH2NH2 at C4 C10H12N2 Methylated indole nitrogen; alters steric and electronic profiles.
3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol -OH at C4, substituted ethylamine at C3 C13H18N2O Hydroxyl group at C4; tertiary amine in side chain. Reported in seized materials.
(6-Chloro-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-yl)methanamine Cl at C6, fused thiopyrano ring C12H13ClN2S Complex heterocyclic structure; Cl at C6 and methanamine in fused ring.

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